molecular formula C23H25FN4O2S B2996472 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1189675-12-4

2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2996472
CAS No.: 1189675-12-4
M. Wt: 440.54
InChI Key: SYJSZIFNHSWOKS-UHFFFAOYSA-N
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Description

{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride is a bicyclic heteroaromatic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at the 5- and 7-positions. The methanamine moiety at the 3-position is protonated as a dihydrochloride salt, enhancing its solubility in aqueous systems.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-5-17(24)6-4-16)22(27-23)31-15-20(29)25-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSZIFNHSWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24F1N4O2SC_{22}H_{24}F_{1}N_{4}O_{2}S, with a molecular weight of approximately 426.52 g/mol. The compound features a complex spirocyclic structure which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Spirocyclic Core : Utilizing precursors such as 4-fluorophenyl derivatives and thiol reagents.
  • Acetylation : The introduction of the acetamide group via acylation reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product with high purity.

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, a related triazaspiro compound demonstrated selective cytotoxicity against various cancer cell lines (e.g., Mia PaCa-2, PANC-1) by inhibiting critical pathways involved in cell proliferation and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer metabolism or DNA repair.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound may alter signaling cascades that are crucial for tumor growth and metastasis.

Case Studies and Research Findings

StudyFindings
Srinivasan et al. (2012) Investigated similar compounds and found significant anticancer activity against various cell lines, suggesting potential for further development .
Recent In Vitro Studies Demonstrated that triazaspiro compounds inhibit the growth of human cancer cells by affecting cell cycle regulation and apoptosis .
Mechanistic Studies Showed that these compounds can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride with structurally related triazolopyrimidine and triazolopyridine derivatives. Key differentiating factors include the heterocyclic core, substituent positions, and functional groups.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride Pyrimidine (2 N atoms) 5-CH₃, 7-CH₃, NH₂ (dihydrochloride) C₉H₁₄Cl₂N₆* ~293.18 (calculated) Enhanced water solubility due to dihydrochloride; electron-deficient pyrimidine core .
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride Pyridine (1 N atom) 6-CH₃, NH₂ (dihydrochloride) C₈H₁₂Cl₂N₄ 235.12 Pyridine core less electron-deficient; potential for altered binding interactions .
(6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride Pyridine (1 N atom) 6-CF₃, NH₂ (dihydrochloride) C₈H₈Cl₂F₃N₄ 252.63 CF₃ group increases lipophilicity and metabolic stability .
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride Pyridine (1 N atom) Ethylamine chain (dihydrochloride) C₈H₁₂Cl₂N₄ 235.12 Longer alkyl chain may improve membrane permeability .
2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine (2 N atoms) 5-OCH₃, 7-OCH₃, NH₂ C₇H₈N₆O₂ 208.17 Methoxy groups alter electronic properties; reported herbicidal activity .

Notes:

  • Core Heterocycle : Pyrimidine-based compounds (e.g., the target compound) exhibit greater electron deficiency compared to pyridine analogs, influencing their reactivity and binding to biological targets .
  • Substituent Effects : Methyl groups (5,7-positions) on the pyrimidine ring provide steric bulk and moderate electron-donating effects, while trifluoromethyl groups enhance lipophilicity .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for pharmacological applications .

Research Findings and Implications

Structural Activity Relationships (SAR): The 5,7-dimethyl substitution on the pyrimidine core distinguishes the target compound from analogs like 6-methyl-pyridine derivatives. This substitution may optimize interactions with hydrophobic pockets in enzymes or receptors .

Pyridine-based triazolo compounds (e.g., trifluoromethyl derivatives) are often explored as kinase inhibitors or antimicrobial agents due to their balanced solubility and stability .

Synthetic Challenges: The fusion position of the triazole ring ([4,3-a] vs. [1,5-a]) impacts synthetic accessibility. [1,5-a] isomers are more commonly reported, making the target compound’s [4,3-a] fusion a point of novelty .

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